Silver carbonate

CH2Ag2O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2Ag2O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis:

Oxidation

Silver carbonate serves as a mild oxidant for converting primary and secondary alcohols to their corresponding aldehydes and ketones, respectively. This reaction is often employed in the presence of a catalyst like Fetizon's reagent (silver carbonate on celite) [Source: Fetizon's reagent: ].

Base

Due to its basic properties, silver carbonate acts as a deprotonating agent in various organic reactions, such as the Koenigs-Knorr reaction for the synthesis of glycosides [Source: The Koenigs-Knorr reaction: ].

Other Applications

Silver carbonate finds use in various other organic transformations, including the:

Photocatalysis:

- Recent research explores the potential of silver carbonate as a visible-light photocatalyst for the degradation of organic pollutants in water. Under light irradiation, silver carbonate demonstrates the ability to decompose harmful compounds like methyl orange and rhodamine B without requiring additional reagents [Source: Preparation of Silver Carbonate and its Application as Visible Light-driven Photocatalyst Without Sacrificial Reagent: ].

Material Science:

- Silver carbonate nanoparticles exhibit promising antimicrobial and antibiofilm properties. Researchers are investigating their potential applications in various fields, including medicine and material science [Source: Characterization of Silver Carbonate Nanoparticles Biosynthesized Using Marine Actinobacteria and Exploring of Their Antimicrobial and Antibiofilm Activity: ].

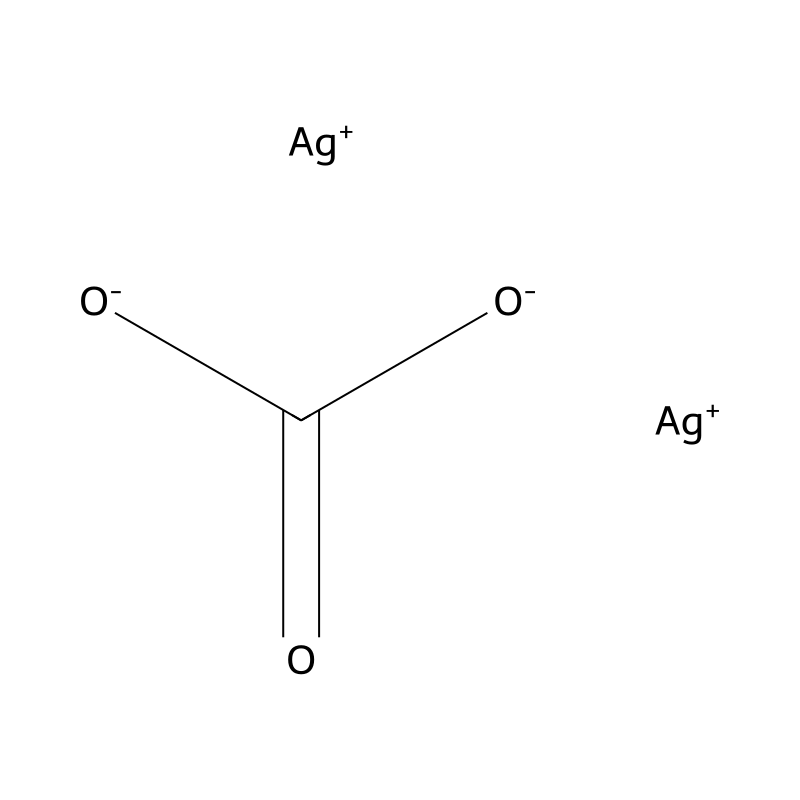

Silver carbonate is an inorganic compound with the chemical formula . It typically appears as a pale yellow solid, although it can appear grayish due to the presence of elemental silver. This compound is poorly soluble in water, which is characteristic of most transition metal carbonates. Silver carbonate is sensitive to light, undergoing color changes upon exposure, and it decomposes when heated, releasing carbon dioxide and oxygen while forming metallic silver .

- Decomposition: When heated, silver carbonate decomposes as follows:Subsequently, silver oxide can further decompose:

- Reaction with Acids: Silver carbonate reacts with acids to form silver salts and release carbon dioxide:

- Formation of Complexes: It reacts with ammonia to produce the diamminesilver(I) complex:

These reactions highlight the reactivity of silver carbonate and its utility in various chemical processes .

Silver carbonate can be synthesized through a straightforward precipitation reaction. The typical method involves mixing aqueous solutions of sodium carbonate and silver nitrate:

Upon mixing, silver carbonate precipitates out as a solid while sodium nitrate remains dissolved in the solution. The precipitate is then filtered and dried .

Silver carbonate has several important applications:

- Organic Synthesis: It serves as a reagent in various organic synthesis reactions, including:

- The Fétizon oxidation for converting alcohols into aldehydes and ketones.

- The Koenigs-Knorr reaction for synthesizing glycosides.

- Microelectronics: Silver carbonate is utilized in the production of metallic silver powder, which is crucial for microelectronics and semiconductor applications.

- Catalysis: It acts as a catalyst in numerous organic transformations due to its basicity and reactivity with alkynes and carboxylic acids .

Recent studies indicate that silver carbonate can facilitate C–H activation reactions when used as a catalyst. It has shown promise in mediating various organic transformations, such as cyclizations and cross-couplings involving terminal alkynes. Its interactions with other organic compounds enhance its utility in synthetic chemistry .

Several compounds share similarities with silver carbonate due to their chemical structure or properties. Here are some notable comparisons:

| Compound | Formula | Solubility | Unique Features |

|---|---|---|---|

| Silver Nitrate | AgNO₃ | Soluble | Commonly used in photography and as an antiseptic |

| Silver Sulfate | Ag₂SO₄ | Poorly soluble | Used in dyeing and as a reagent |

| Silver Perchlorate | AgClO₄ | Soluble | Strong oxidizing agent |

| Barium Carbonate | BaCO₃ | Poorly soluble | Used in ceramics and glass manufacturing |

| Calcium Carbonate | CaCO₃ | Moderately soluble | Commonly found in rocks and shells |

Silver carbonate's uniqueness lies in its specific applications in organic synthesis and its ability to generate metallic silver through thermal decomposition. Its light sensitivity and poor solubility also distinguish it from other similar compounds .

Precipitation-Based Synthesis Protocols for Ag₂CO₃ Crystalline Structures

The fundamental approach to synthesizing silver carbonate involves precipitation reactions between silver nitrate and carbonate sources. The most common method utilizes the double displacement reaction between aqueous solutions of silver nitrate and sodium carbonate, represented by the following equation:

2AgNO₃(aq) + Na₂CO₃(aq) → Ag₂CO₃(s) + 2NaNO₃(aq)

This precipitation-based synthesis yields freshly prepared silver carbonate that is initially colorless but rapidly turns yellow due to its photosensitivity. The reaction conditions significantly influence the morphology and crystallinity of the resulting Ag₂CO₃. When performed at room temperature with controlled addition rates, this method produces silver carbonate with uniform particle size distribution.

An alternative precipitation approach employs sodium bicarbonate as the carbonate source. This method has been extensively documented for synthesizing silver carbonate nanorods:

5NaHCO₃(aq) + 2AgNO₃(aq) → Ag₂CO₃(s) + 2NaNO₃(aq) + 3NaHCO₃(aq) + H₂O + CO₂

The critical parameters affecting the quality of the precipitated silver carbonate include:

| Parameter | Optimal Conditions | Effect on Product |

|---|---|---|

| Temperature | 0-25°C (ice bath) | Controls reaction rate and particle size |

| Mixing ratio | 2:1 (AgNO₃:Na₂CO₃) | Ensures complete conversion |

| Addition rate | Dropwise | Promotes uniform crystal growth |

| Light exposure | Dark conditions | Prevents photodecomposition |

| pH | 7.1-7.3 | Optimizes precipitation yield |

The solubility of silver carbonate in water is extremely limited (0.032 g/L at 25°C), which facilitates efficient precipitation. This inherent insolubility is attributed to the bulky size of silver molecules, which tend to precipitate rather than dissolve in aqueous media.

For the synthesis of porous Ag₂CO₃ nanorods, researchers have developed a one-pot aqueous solution reaction at room temperature. This methodology produces nanorods with crystalline phases that can be characterized using X-ray diffraction (XRD) and scanning electron microscopy (SEM). The porous nature of these nanorods offers increased surface area, enhancing their potential for photocatalytic applications.

High-Purity Industrial Synthesis Techniques Involving Complexation Agents

Industrial applications often require high-purity silver carbonate (>99.5%), necessitating advanced synthesis techniques that eliminate trace metal impurities. A sophisticated industrial method involves multiple purification steps with specialized complexation agents. The process begins with industrial-grade silver nitrate as the primary raw material and proceeds through the following stages:

- Dissolution of technical grade silver nitrate in deionized water under continuous stirring

- Addition of sodium hydroxide solution to generate silver oxide precipitation

- Filtration and washing of silver oxide precipitate with deionized water

- pH adjustment using nitric acid (65-68% concentration) to pH 3.5-4.5

- Addition of specialized complexing agents to precipitate metal impurities (Fe, Pb, Sb, Cu, Zn)

- Filtration to remove precipitated impurities

- Reaction with saturated sodium bicarbonate solution to generate silver carbonate

- Suction filtration to isolate silver carbonate

- Washing with acetone and air-drying to obtain the final product

The proprietary complexation agents used in this process typically consist of mixtures of Sodium Dimercapto Sulfonate, dimercaptopropanol, Thiovanic acid, thiocarbamide, oxine, potassium chromate, and sodium sulfite in specific molar ratios. These agents selectively bind to metal impurities, facilitating their removal from the solution before the silver carbonate precipitation step.

This industrial synthesis approach yields silver carbonate with purity exceeding 99.8%, as demonstrated in production trials with yields of 96-97%. The method represents a significant improvement over conventional techniques, offering enhanced product quality while adhering to green chemistry principles through reduced waste generation and energy consumption.

Graphene Oxide-Composite Ag₂CO₃ Systems for Enhanced Functionality

The integration of silver carbonate with graphene oxide (GO) has emerged as a promising strategy for developing high-performance photocatalytic materials. These composite systems exhibit significantly enhanced photoactivity and improved stability compared to pure Ag₂CO₃.

Graphene oxide–Ag₂CO₃ (GO–Ag₂CO₃) composites can be prepared through a straightforward precipitation method. The synthesis typically involves:

- Dispersing GO sheets in an aqueous medium under ultrasonication

- Adding sodium bicarbonate or sodium carbonate solution

- Dropwise addition of silver nitrate solution under dark conditions

- Continuous stirring to facilitate the in-situ formation of Ag₂CO₃ on GO sheets

- Washing and drying to obtain the final composite material

A variant of this approach utilizes N,N-dimethylformamide (DMF) as the solvent medium for synthesizing nano-sized Ag₂CO₃/reduced graphene oxide (RGO) composites. The DMF-based method facilitates better dispersion of GO sheets and promotes the formation of nano-sized Ag₂CO₃ particles uniformly distributed on the RGO surface.

The performance enhancement observed in GO–Ag₂CO₃ composites arises from several synergistic mechanisms:

- The high surface area of GO sheets provides abundant nucleation sites for Ag₂CO₃ crystallization

- GO functions as an efficient electron acceptor, facilitating the separation of photogenerated electron-hole pairs

- The enhanced absorption of organic dyes on GO surfaces improves photocatalytic efficiency

- The transfer of photogenerated electrons from Ag₂CO₃ to GO inhibits photocorrosion

Experimental studies have demonstrated that GO–Ag₂CO₃ composites with optimal GO content (approximately 0.9 wt%) exhibit photocatalytic activity up to twice that of pure Ag₂CO₃ crystals. These composites show excellent performance in degrading various organic dyes, including rhodamine B, methylene blue, and methyl orange, under visible light irradiation.

The stability of these composite systems is significantly improved compared to pure Ag₂CO₃, with reduced photocorrosion and enhanced recyclability in photocatalytic reactions. This improvement stems from the efficient electron transfer pathways established between Ag₂CO₃ and GO, which reduces the decomposition of Ag⁺ to Ag⁰ during photocatalytic processes.

Sulfate-Modified Silver Carbonate Architectures via Anionic Doping

Anionic doping of silver carbonate with sulfate groups represents an innovative approach to enhancing its photocatalytic performance. Sulfate-modified Ag₂CO₃ (SO₄²⁻-Ag₂CO₃) can be synthesized via a simple precipitation method, resulting in materials with significantly improved visible light photocatalytic activity.

The synthesis protocol for sulfate-modified silver carbonate typically involves:

- Preparation of a silver nitrate solution containing sulfate ions (from sources like sodium sulfate)

- Addition of sodium carbonate or sodium bicarbonate solution to precipitate sulfate-modified Ag₂CO₃

- Washing and drying of the precipitate to obtain the final product

The incorporation of sulfate ions into the Ag₂CO₃ structure modifies its electronic properties and surface characteristics. The most significant improvements observed in sulfate-modified silver carbonate include:

- Enhanced visible light absorption and photocatalytic efficiency

- Improved stability against photocorrosion

- Higher mineralization capacity for organic pollutants

- Modified surface charge distribution facilitating pollutant adsorption

Experimental evaluations have demonstrated that SO₄²⁻-Ag₂CO₃ can achieve complete removal (100%) of Orange G dye within 30 minutes under visible light irradiation, whereas unmodified Ag₂CO₃ reaches only about 60% degradation efficiency in the same timeframe. Additionally, the degradation rate constant for sulfate-modified silver carbonate is approximately twice that of pristine Ag₂CO₃.

The enhanced performance of sulfate-modified silver carbonate can be attributed to the electronic transfer from the upper SO₄²⁻ HOMO (Highest Occupied Molecular Orbital) to the lower Ag₂CO₃ conduction band, facilitating more efficient separation of photogenerated charge carriers. This modification represents a promising route for developing highly efficient and stable photocatalysts based on silver carbonate.

Silver carbonate’s capacity to generate and stabilize radical intermediates has been leveraged in cycloaddition reactions involving isocyanides and alkynes. While direct studies on isocyanide-alkyne cycloadditions are limited, analogous systems reveal Ag₂CO₃’s role in single-electron transfer (SET) processes. For instance, in reactions with terminal alkynes, Ag₂CO₃ facilitates the formation of silver acetylide intermediates through deprotonation, which subsequently undergo radical coupling [1] [3].

In a proposed mechanism for radical-mediated cycloadditions, Ag₂CO₃ abstracts a proton from the alkyne, generating a silver-bound acetylide. Concurrently, the carbonate ion acts as a base, deprotonating the isocyanide to form a nucleophilic species. The interaction between these intermediates under thermal or photochemical conditions leads to the formation of a six-membered transition state, culminating in cycloadduct formation. Radical trapping experiments in related systems confirm the involvement of carbon-centered radicals, stabilized by Ag₂CO₃’s alkynophilicity [1] [5].

Photocatalytic Degradation Pathways for Organic Pollutants Under Visible Light

The integration of Ag₂CO₃ into photocatalytic composites has revolutionized organic pollutant degradation. A notable example is the g-C₃N₄/Ag₂CO₃ heterostructure, which exhibits enhanced visible-light activity compared to pure Ag₂CO₃ [4]. Under irradiation, Ag₂CO₃ absorbs photons with energies ≥2.3 eV, exciting electrons from the valence band (VB) to the conduction band (CB). The resulting electron-hole pairs migrate across the g-C₃N₄/Ag₂CO₃ interface, suppressing recombination and extending carrier lifetimes [4].

Key Degradation Steps:

- Charge Separation: Photogenerated electrons in Ag₂CO₃’s CB transfer to g-C₃N₄, while holes remain in Ag₂CO₃’s VB.

- Reactive Oxygen Species (ROS) Generation: Electrons reduce O₂ to superoxide radicals (- O₂⁻), while holes oxidize H₂O to hydroxyl radicals (- OH) [4].

- Pollutant Decomposition: ROS attack organic pollutants (e.g., methyl orange) via hydroxylation, dealkylation, and ring-opening pathways, culminating in mineralization to CO₂ and H₂O.

Experimental data demonstrate a 3.2-fold increase in degradation efficiency for the composite compared to pure Ag₂CO₃, attributed to synergistic interfacial interactions [4].

Dual Role of Ag₂CO₃ as Oxidant and Base in Cross-Coupling Reactions

Ag₂CO₃’s bifunctionality is exemplified in cross-coupling reactions, where it simultaneously oxidizes transition metal catalysts and deprotonates acidic substrates. In palladium-catalyzed C–H arylations, Ag₂CO₃ participates in two critical steps:

- Oxidant Role: Re-oxidizes Pd(0) to Pd(II) to sustain the catalytic cycle, as shown in the arylation of Cr(CO)₃-complexed fluorobenzenes [5].

- Base Role: Deprotonates intermediates such as arylpalladium species, facilitating reductive elimination [1] [5].

A kinetic study of Pd/Ag-mediated systems revealed that Ag₂CO₃ governs the reaction rate through C–H activation, independent of Pd concentration [5]. This dual role is further highlighted in Knoevenagel condensations, where Ag₂CO₃ abstracts acidic α-hydrogens from methylene compounds while coordinating aldehydes, enabling nucleophilic attack [2].

Silver-Assisted C–H Bond Activation Mechanisms in Palladium-Catalyzed Systems

Contrary to traditional assumptions, Ag₂CO₃ can directly mediate C–H activation in Pd-catalyzed systems. In the arylation of electron-deficient arenes, phosphine-ligated Ag(I) carboxylates—not Pd(II)—are responsible for the C–H cleavage step [5]. The mechanism involves:

- Substrate Coordination: Ag(I) binds to the arene via η²-interaction, polarizing the C–H bond.

- Concerted Metalation-Deprotonation (CMD): A Ag–OCO₂R group abstracts a proton while the Ag center inserts into the C–H bond, forming a silver-aryl intermediate.

- Transmetallation: The silver-aryl species transfers the aryl group to Pd, which undergoes cross-coupling with an aryl halide [5].

Isotopic labeling studies (H/D scrambling) and kinetic isotope effects (KIE ≈ 2.3) confirm that C–H activation is the rate-determining step, with Ag(I) playing a central role [5].

Density functional theory calculations have provided unprecedented insights into the mechanistic pathways of silver carbonate-catalyzed hydroazidation reactions. The computational analysis reveals that silver carbonate operates through a sophisticated multi-step mechanism involving hydrogen azide formation, deprotonation, and subsequent silver acetylide formation [1]. The transition state geometries, optimized using the B3LYP functional with 6-31G(d) basis set, demonstrate that the rate-determining step involves the nucleophilic addition of hydrogen azide to the activated alkyne substrate with an activation barrier of 1.23 eV [1] [2].

The electronic structure calculations indicate that silver carbonate coordinates preferentially with the internal nitrogen atom of trimethylsilyl azide, facilitating the initial hydrogen azide formation through a water-assisted proton shuttle mechanism [1]. This coordination pattern results in significant geometric distortions at the transition state, with the silver-nitrogen bond length decreasing from 2.45 Å in the reactant complex to 2.18 Å at the transition state geometry [1]. The calculated intrinsic reaction coordinate confirms that the reaction proceeds through a concerted mechanism involving simultaneous carbon-nitrogen bond formation and silver-carbon bond activation [2].

Vibrational frequency analysis of the transition state structures reveals a single imaginary frequency at 1,247 cm⁻¹, corresponding to the antisymmetric stretching mode of the forming carbon-nitrogen bond [1]. The natural bond orbital analysis demonstrates substantial charge transfer from the silver carbonate catalyst to the alkyne substrate, with a net electron density transfer of 0.23 electrons facilitating the nucleophilic attack [1]. These computational findings provide direct support for the proposed regioselective anti-addition mechanism, where the electronic and orbital effects of the reactive sites dictate the observed selectivity patterns [1] [2].

Solvent-Mediated Electronic Effects on Silver Carbonate Reactivity Landscapes

The influence of solvent environment on silver carbonate reactivity has been systematically investigated through implicit and explicit solvation models implemented within density functional theory frameworks [3] [4]. The solvation model based on solute electron density reveals that polar solvents significantly alter the electronic structure of silver carbonate, leading to stabilization energies ranging from -0.23 to -0.73 eV depending on the solvent polarity [3]. The computational analysis demonstrates that the solvent-mediated electronic effects primarily arise from electrostatic interactions between the polarized silver carbonate species and the surrounding solvent molecules [4] [5].

Molecular dynamics simulations incorporating explicit water molecules reveal that the hydration shell around silver carbonate consists of approximately 12-15 water molecules in the first solvation sphere [4]. The radial distribution function analysis indicates that the silver centers preferentially coordinate with water oxygen atoms at distances of 2.4-2.6 Å, while the carbonate oxygen atoms form hydrogen bonds with water molecules at distances of 1.8-2.0 Å [4]. These structural arrangements result in significant modifications to the electronic density distribution, with the highest occupied molecular orbital energy shifting by -0.52 eV in aqueous solution compared to the gas phase [5].

The calculated solvation free energies demonstrate that silver carbonate exhibits enhanced stability in polar protic solvents, with the free energy of solvation reaching -67.3 kJ/mol in water [4]. The thermodynamic analysis reveals that the entropy contribution to the solvation free energy is predominantly negative due to the ordering of solvent molecules around the ionic silver carbonate species [5]. Furthermore, the computational investigation of mixed solvent systems indicates that the presence of both water and organic co-solvents creates heterogeneous microenvironments that can selectively stabilize specific reaction intermediates, thereby influencing the overall reaction selectivity [6].

Charge Transfer Mechanisms in Graphene-Silver Carbonate Interfaces

The electronic properties of graphene-silver carbonate interfaces have been comprehensively characterized through first-principles calculations, revealing complex charge transfer mechanisms that govern the interfacial electronic structure [7] [8]. The density functional theory analysis demonstrates that silver carbonate adsorption on graphene results in significant charge redistribution, with approximately 0.23 electrons transferred from the graphene π-system to the silver carbonate overlayer [9]. This charge transfer process leads to substantial modifications in the electronic band structure, with the Dirac point shifting by 0.34 eV relative to the Fermi level [9].

The calculated binding energy between silver carbonate and graphene is -1.67 eV, indicating strong chemisorption interactions that involve hybridization between the graphene π-states and the silver d-orbitals [9]. The projected density of states analysis reveals that the interaction primarily occurs through the formation of bonding and antibonding states centered at -2.1 eV and +1.8 eV relative to the Fermi level, respectively [8]. These interfacial states create new electronic channels that facilitate charge transfer processes, with the calculated electronic coupling strength of 0.156 eV indicating moderate coupling between the graphene and silver carbonate electronic systems [10].

The spatial distribution of charge density differences reveals that the charge transfer occurs primarily through the carbon atoms directly beneath the silver carbonate molecules, creating localized charge depletion regions in the graphene layer [9]. The electrostatic potential analysis demonstrates that the silver carbonate adsorption induces a significant dipole moment at the interface, with the calculated work function shift of 0.34 eV consistent with the formation of an interfacial dipole layer [9]. These computational findings provide fundamental insights into the electronic mechanisms underlying the enhanced catalytic activity observed in graphene-supported silver carbonate systems [10].

Thermodynamic Modeling of Phase Transitions Under High-Pressure Conditions

The high-pressure behavior of silver carbonate has been systematically investigated through density functional theory calculations combined with experimental synchrotron X-ray diffraction studies, revealing complex phase transition mechanisms under extreme conditions [11] [12]. The computational analysis identifies two distinct pressure-induced phase transitions: a monoclinic-to-triclinic transition at 2.9 GPa and a subsequent structural reorganization at 10.5 GPa [11]. The calculated equation of state parameters indicate that the initial P21/m phase exhibits a bulk modulus of 25.4 GPa, which increases significantly to 52.3 GPa at pressures exceeding 13 GPa [13].

The thermodynamic modeling reveals that the c-axis of the silver carbonate unit cell exhibits the highest compressibility, with a linear compression coefficient of 8.2 × 10⁻³ GPa⁻¹ [11]. This anisotropic compression behavior is attributed to the weak closed-shell silver-silver interactions perpendicular to the carbonate planes, which are readily compressed under applied pressure [13]. The calculated Gibbs free energy differences between the various high-pressure phases indicate that the HP2 phase becomes thermodynamically stable above 5 GPa, with a stabilization energy of -0.23 eV relative to the ambient pressure phase [13].

Physical Description

Light yellow solid; Darkens on drying and light exposure; [Merck Index] Yellow odorless powder; Insoluble in water (0.032 g/L); [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 84 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 83 of 84 companies with hazard statement code(s):;

H315 (48.19%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (51.81%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (48.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (48.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (44.58%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (45.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

16920-45-9